molecular formula C17H19N5 B5055217 2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine

2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine

Cat. No.: B5055217
M. Wt: 293.4 g/mol
InChI Key: XNVGHLAXOSFQGV-UHFFFAOYSA-N
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Description

2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine is a chemical compound that has been of great interest to the scientific community in recent years. This compound has been shown to have a variety of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of enzymes that are involved in the synthesis of nucleic acids, such as DNA and RNA. By inhibiting these enzymes, this compound can disrupt cellular processes that rely on the synthesis of nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but initial research has shown that this compound can have a variety of effects on cells and tissues. For example, it has been found to induce apoptosis (programmed cell death) in certain types of cancer cells. Additionally, it has been shown to have anti-inflammatory effects, which could make it a useful tool for studying the mechanisms of inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine in lab experiments is its potency. This compound has been found to have strong inhibitory effects on enzymes, which makes it a useful tool for studying cellular processes that rely on these enzymes. However, one limitation of this compound is its potential toxicity. It is important to use caution when handling this compound in the lab, as it can be harmful if not handled properly.

Future Directions

There are many potential future directions for research on 2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine. One area of research that is particularly promising is the development of new drugs based on this compound. By understanding the mechanisms of action of this compound, researchers may be able to develop new drugs that target specific cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. By studying these effects in greater detail, researchers may be able to identify new applications for this compound in scientific research.

Synthesis Methods

The synthesis of 2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine involves a series of steps that require expertise in organic chemistry. The starting materials for the synthesis are 2-methyl-4-biphenylmethanol and ethyl 2-bromoacetate. These materials are reacted with sodium azide and triethylamine to form the intermediate product, which is then further reacted with hydrogen gas and palladium on carbon to yield the final product.

Scientific Research Applications

2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where this compound has been found to have potent inhibitory effects on certain enzymes. These enzymes are involved in a variety of cellular processes, including DNA replication, protein synthesis, and energy metabolism. By inhibiting these enzymes, this compound has the potential to be used as a tool for studying these processes in greater detail.

Properties

IUPAC Name

2-ethyl-N-[[4-(2-methylphenyl)phenyl]methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-3-22-20-17(19-21-22)18-12-14-8-10-15(11-9-14)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVGHLAXOSFQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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